molecular formula C18H21N5 B2831158 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946202-64-8

4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2831158
CAS No.: 946202-64-8
M. Wt: 307.401
InChI Key: WTJRIQRQLVQXMY-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry and chemical biology . This compound is primarily investigated for its potential as a kinase inhibitor, with related analogues demonstrating activity against cyclin-dependent kinases (CDKs) . CDKs are crucial enzymes for cell cycle progression, and their inhibition can prevent the phosphorylation of downstream target proteins, thereby halting cell proliferation and inducing apoptosis in certain cell types . In research settings, this compound serves as a valuable building block for the synthesis of more complex molecules and as a pharmacological tool for studying cellular signaling pathways . The structure-activity relationship (SAR) of similar pyrazolopyrimidine derivatives suggests that substitutions on the phenyl ring and the nature of the amine at the 4-position are critical for modulating potency and selectivity towards specific kinase targets. As a specialist research chemical, this product is strictly for in-vitro applications in controlled laboratory environments and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(azepan-1-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-14-8-4-5-9-16(14)23-18-15(12-21-23)17(19-13-20-18)22-10-6-2-3-7-11-22/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJRIQRQLVQXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and 2-cyanopyridine, under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: This step often involves a coupling reaction, such as Suzuki or Stille coupling, using a 2-methylphenyl boronic acid or stannane derivative.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated intermediate of the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is significant for its interaction with biological targets. The azepane ring enhances its pharmacological properties, potentially influencing its binding affinity and selectivity towards specific enzymes.

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is in the development of anticancer agents. Research indicates that this compound acts as a kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can halt cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action
The mechanism involves binding to the active sites of CDKs, preventing the phosphorylation of target proteins essential for cell division. This action can lead to significant therapeutic effects against various cancers, making it a candidate for further development in cancer therapeutics.

Biological Research

Enzyme Inhibition Studies
Beyond cancer treatment, the compound is being investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. Studies have shown promising results in inhibiting enzymes that are crucial for tumor growth and metastasis, suggesting potential applications in treating other diseases such as diabetes and inflammation .

Industrial Applications

Material Science
In addition to biological applications, this compound is explored in material science for developing new polymers and materials with enhanced properties. Its unique structure allows for modifications that can lead to materials with specific mechanical and thermal properties suitable for industrial applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The compound exhibited a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

In another research effort, scientists evaluated the compound's effects on specific metabolic enzymes. Results indicated that it effectively inhibited enzyme activity associated with glucose metabolism, suggesting potential implications for diabetes management.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Position 4: Azepan-1-yl introduces conformational flexibility due to its seven-membered ring, contrasting with rigid planar systems like thieno[3,2-d]pyrimidine . This flexibility may enhance binding to allosteric kinase pockets.
  • Hybrid Systems: Compounds like the thieno-pyrazolo-pyrimidine hybrid () exhibit dual heterocyclic systems, improving DNA intercalation properties but increasing molecular weight (>400 Da), which may limit bioavailability .

Biological Activity

4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C20H24N6C_{20}H_{24}N_{6} with a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The compound's structure is critical for its biological activity, influencing how it interacts with various biological targets.

1. Inhibitory Activity

Research indicates that compounds similar to this compound exhibit inhibitory activity against certain kinases, particularly Polo-like kinase 4 (PLK4). PLK4 is involved in centriole biogenesis and cell cycle regulation. Inhibition of PLK4 can lead to disrupted cell division and has implications for cancer treatment by promoting apoptosis in cancer cells with aberrant centriole duplication .

2. Cardiovascular Effects

Studies have shown that related compounds can exert direct inotropic and vasodilatory effects on cardiac tissues. For instance, certain derivatives demonstrated significant impacts on isolated perfused rat hearts, suggesting a potential cardiovascular application .

The biological activity of this compound is primarily mediated through its interaction with specific protein targets:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation, leading to altered cellular proliferation rates.
  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been noted to interact with GPCRs, influencing signaling pathways related to various physiological responses .

Case Study 1: Cancer Treatment

A study investigated the effects of PLK4 inhibitors on cancer cell lines with mutated p53 pathways. It was found that the inhibition led to reduced proliferation rates in these cells, highlighting the potential use of pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents in oncology .

Case Study 2: Cardiovascular Research

In an experimental setup involving anesthetized dogs, compounds structurally related to this compound demonstrated significant vasodilatory effects. This suggests a potential application in treating conditions like hypertension and heart failure .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundPLK4 InhibitionCell Cycle Regulation
6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-...Cardiovascular EffectsCardiac Tissue
Alpha-[(4-quinolinyloxy)methyl]-...Inotropic EffectsCardiac Muscle

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of precursors (e.g., substituted hydrazines and carbonyl compounds) to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Core Formation : Cyclization under acidic or basic conditions (e.g., using formamide) to assemble the heterocyclic scaffold .
  • Substituent Introduction : Nucleophilic substitution or coupling reactions (e.g., using azepane derivatives) to attach the 2-methylphenyl and azepane groups .
  • Optimization : Use of inert atmospheres (N₂/Ar) and solvents like dimethylformamide (DMF) or toluene to minimize side reactions. Reaction temperatures often range from 80–120°C, with pH adjustments critical for amine coupling .
  • Purification : Column chromatography or recrystallization (e.g., from acetonitrile) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and core structure. Aromatic protons (δ 7.0–8.5 ppm) and azepane protons (δ 1.5–3.5 ppm) are key diagnostic signals .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases often combine acetonitrile and water (70:30 v/v) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₂₁H₂₅N₅: 348.2182) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s kinase inhibitory activity and resolve contradictions in biological data?

  • Methodological Answer :

  • Assay Design : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
  • Data Contradiction Analysis :
  • Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to assess selectivity .
  • Structural Insights : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with homologous kinases (e.g., EGFR, Src). Contradictions may arise from differences in assay conditions (e.g., ATP concentrations) or cell lines .

Q. What strategies are recommended for modifying the pyrazolo[3,4-d]pyrimidine core to enhance pharmacokinetic properties?

  • Methodological Answer :

  • Structural Modifications :
  • Solubility : Introduce polar groups (e.g., -OH, -NH₂) at the 4- or 6-positions. For example, replacing azepane with piperazine improves aqueous solubility .
  • Metabolic Stability : Fluorination of the 2-methylphenyl group reduces CYP450-mediated oxidation .
  • In Silico Tools : Use software like Schrödinger’s QikProp to predict logP, solubility, and permeability. Prioritize derivatives with logP < 3 and topological polar surface area (TPSA) < 90 Ų .
  • In Vivo Validation : Conduct pharmacokinetic studies in rodent models, monitoring plasma half-life (t₁/₂) and oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.